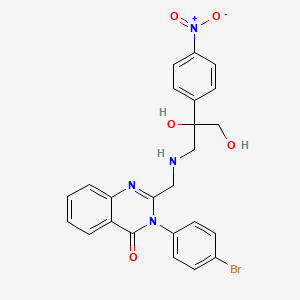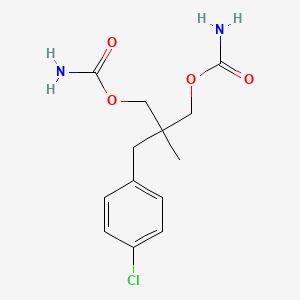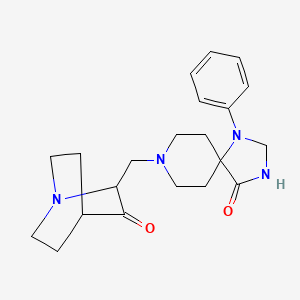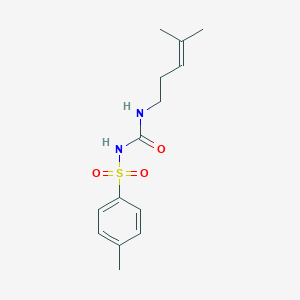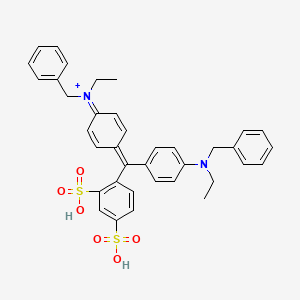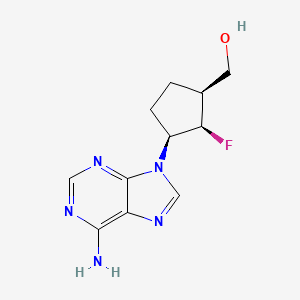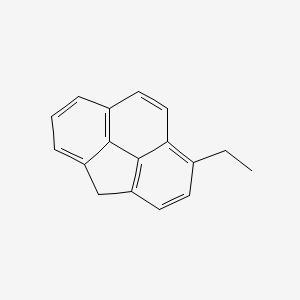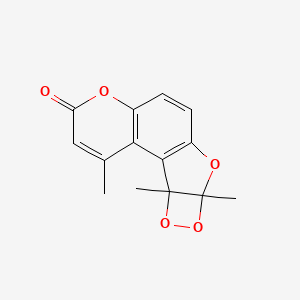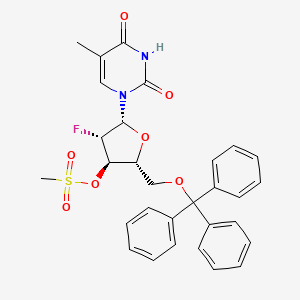
1-(2-Bromoallyl)-3-(3,4-dichlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromoallyl)-3-(3,4-dichlorophenyl)urea is an organic compound that features a urea moiety substituted with a 2-bromoallyl group and a 3,4-dichlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoallyl)-3-(3,4-dichlorophenyl)urea typically involves the reaction of 3,4-dichloroaniline with 2-bromoallyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Step 1: : Preparation of 2-bromoallyl isocyanate.
- React 2-bromoallyl chloride with potassium cyanate in an inert solvent such as dichloromethane.
- Maintain the reaction temperature at around 0-5°C to prevent side reactions.
-
Step 2: : Reaction with 3,4-dichloroaniline.
- Add 3,4-dichloroaniline to the reaction mixture containing 2-bromoallyl isocyanate.
- Stir the mixture at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-(2-Bromoallyl)-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the 2-bromoallyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted urea derivatives.
Oxidation: Formation of oxidized urea derivatives.
Reduction: Formation of amine derivatives.
科学研究应用
1-(2-Bromoallyl)-3-(3,4-dichlorophenyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its structural features may impart biological activity, making it a candidate for drug development.
Materials Science: The compound’s unique structure can be utilized in the design of novel materials with specific properties, such as polymers or coatings.
Chemical Biology: The compound can serve as a probe to study biological processes and interactions at the molecular level.
作用机制
The mechanism of action of 1-(2-Bromoallyl)-3-(3,4-dichlorophenyl)urea depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the 2-bromoallyl group and the 3,4-dichlorophenyl group can influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-(2-Chloroallyl)-3-(3,4-dichlorophenyl)urea: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromoallyl)-3-(4-chlorophenyl)urea: Similar structure but with a single chlorine atom on the phenyl ring.
1-(2-Bromoallyl)-3-(3,4-dimethylphenyl)urea: Similar structure but with methyl groups instead of chlorine atoms on the phenyl ring.
Uniqueness
1-(2-Bromoallyl)-3-(3,4-dichlorophenyl)urea is unique due to the combination of the 2-bromoallyl group and the 3,4-dichlorophenyl group. This specific substitution pattern can impart distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
102434-14-0 |
|---|---|
分子式 |
C10H9BrCl2N2O |
分子量 |
324.00 g/mol |
IUPAC 名称 |
1-(2-bromoprop-2-enyl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C10H9BrCl2N2O/c1-6(11)5-14-10(16)15-7-2-3-8(12)9(13)4-7/h2-4H,1,5H2,(H2,14,15,16) |
InChI 键 |
IAADVFXQPMIOMV-UHFFFAOYSA-N |
规范 SMILES |
C=C(CNC(=O)NC1=CC(=C(C=C1)Cl)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


